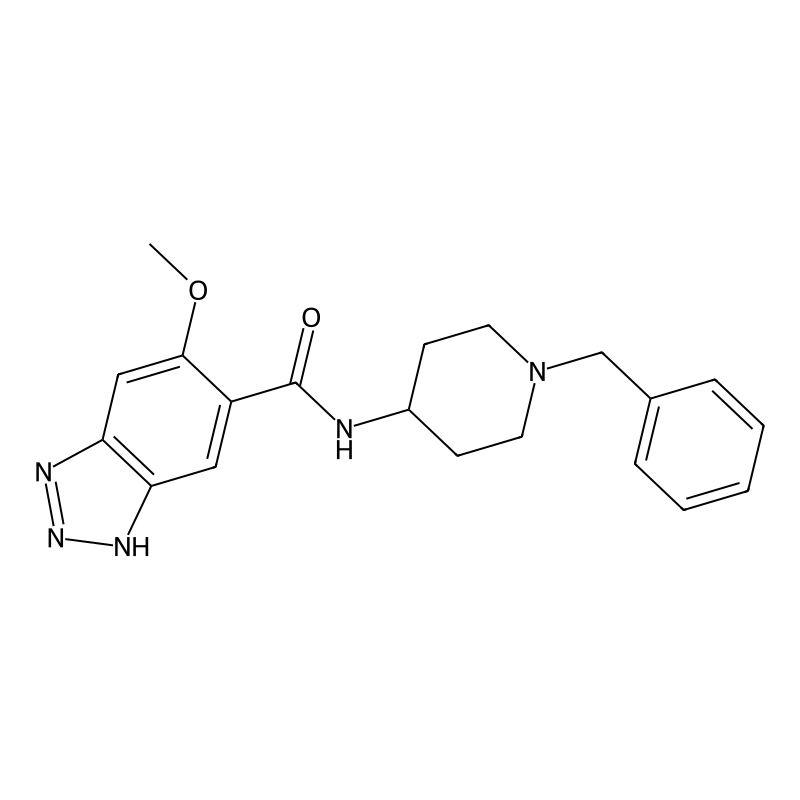

Trazolopride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trazolopride is a novel compound classified as a serotonin and dopamine receptor modulator. It is primarily recognized for its potential use in treating gastrointestinal disorders, particularly functional gastrointestinal diseases. Trazolopride acts on the central nervous system and the enteric nervous system, influencing motility and facilitating gastrointestinal transit. Its chemical structure can be denoted by the molecular formula and a molecular weight of approximately 365.185 g/mol .

- Nucleophilic Substitution: The presence of nitrogen atoms in the structure allows for nucleophilic attacks, leading to the substitution of functional groups.

- Oxidation: Trazolopride may react with oxidizing agents to form different oxidation states, which can alter its biological activity.

- Reduction: Reduction reactions can occur under specific conditions, potentially modifying its pharmacological properties.

These reactions are essential for understanding the compound's behavior in biological systems and its interactions with other chemicals.

Trazolopride exhibits significant biological activity through its action on serotonin and dopamine receptors. It primarily functions as a 5-HT_4 receptor agonist, which enhances gastrointestinal motility by increasing peristalsis and reducing transit time in the intestines. Additionally, it has been shown to have an antagonistic effect on certain 5-HT_3 receptors, which can help alleviate symptoms such as nausea and vomiting associated with gastrointestinal disorders .

Studies indicate that trazolopride may also influence other neurotransmitter systems, contributing to its therapeutic effects in treating conditions like irritable bowel syndrome and functional dyspepsia.

The synthesis of trazolopride involves several steps that typically include:

- Formation of Key Intermediates: Starting materials undergo reactions such as alkylation or acylation to form key intermediates.

- Cyclization: The intermediates are subjected to cyclization reactions to form the core structure of trazolopride.

- Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity level.

Specific synthetic routes may vary, but they generally aim to optimize yield and minimize by-products.

Trazolopride has potential applications in several areas:

- Gastroenterology: Primarily used for treating functional gastrointestinal disorders, enhancing motility, and alleviating symptoms.

- Research: Investigated in preclinical studies for its effects on neurotransmitter systems, providing insights into gut-brain interactions.

- Pharmaceutical Development: Its unique mechanism of action makes it a candidate for developing new therapies targeting gastrointestinal motility disorders.

Interaction studies involving trazolopride focus on its pharmacokinetic properties and how it interacts with various receptors in the body:

- Receptor Interactions: Trazolopride's binding affinity for serotonin receptors has been extensively studied, revealing its dual action as both an agonist and antagonist depending on receptor subtype.

- Drug Interactions: Research indicates that trazolopride may interact with other medications affecting serotonin levels, necessitating caution when co-administered with selective serotonin reuptake inhibitors or other serotonergic agents.

These studies are crucial for understanding the safety profile of trazolopride when used in combination therapies.

Trazolopride shares structural similarities with several other compounds that modulate neurotransmitter systems. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Pirenzepine | A selective muscarinic antagonist | Primarily targets M1 muscarinic receptors |

| Prucalopride | A selective 5-HT_4 receptor agonist | Used for chronic constipation treatment |

| Tegaserod | A 5-HT_4 receptor agonist | Previously withdrawn due to cardiovascular concerns |

| Metoclopramide | A dopamine receptor antagonist | Commonly used antiemetic with prokinetic properties |

Uniqueness of Trazolopride

Trazolopride stands out due to its balanced action on both serotonin and dopamine receptors, which allows it to effectively modulate gastrointestinal motility while minimizing side effects commonly associated with other similar compounds. Its dual mechanism provides a therapeutic advantage in treating complex gastrointestinal disorders where multiple pathways are involved .

Trazolopride, chemically known as N-(1-benzylpiperidin-4-yl)-6-methoxy-2H-benzotriazole-5-carboxamide, represents a significant compound in pharmaceutical chemistry with the molecular formula C20H23N5O2 and molecular weight of 365.43 g/mol [1] [2]. The compound features a complex heterocyclic structure incorporating both benzotriazole and piperidine moieties, making its synthesis a subject of considerable research interest in organic chemistry.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of Trazolopride typically involves the coupling of 6-methoxy-2H-benzotriazole-5-carboxylic acid with 1-benzylpiperidin-4-ylamine through amide bond formation reactions [3] [4]. The fundamental synthetic approach utilizes carboxamide formation methodologies that have been extensively developed for benzotriazole derivatives.

The primary synthetic route begins with the preparation of the benzotriazole carboxylic acid precursor, which can be obtained through established benzotriazole synthesis methods [5] [6]. The preparation of benzotriazole involves the cyclocondensation of ortho-phenylenediamine with sodium nitrite in acidic medium, typically acetic acid [6] [7]. This reaction proceeds through diazotization of one amine group followed by spontaneous cyclization to form the triazole ring system.

For the carboxamide coupling step, various coupling reagents have been employed in laboratory-scale protocols. Dicyclohexylcarbodiimide represents one of the classical approaches, where the carboxylic acid is first activated through formation of an intermediate that facilitates nucleophilic attack by the amine component [8]. The mechanism involves initial deprotonation of the carboxylic acid by the coupling reagent, followed by formation of an activated intermediate that serves as an excellent leaving group for subsequent aminolysis.

Advanced coupling methodologies utilize benzotriazole-based uronium salts such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate) [9]. These reagents offer superior efficiency and reduced racemization compared to traditional coupling methods, with yields typically ranging from 75 to 90 percent under optimized conditions.

Reaction conditions for laboratory-scale synthesis generally employ temperatures ranging from room temperature to 80°C in polar aprotic solvents such as dimethylformamide or dichloromethane [10] [11]. The choice of base is critical, with N,N-diisopropylethylamine and 2,4,6-trimethylpyridine being preferred due to their ability to minimize side reactions while maintaining effective coupling efficiency.

Industrial Manufacturing Processes

Industrial manufacturing of Trazolopride requires significant modifications to laboratory protocols to achieve economic viability and scalability [5] [12]. The primary considerations include reaction vessel design, heat management, and process optimization for continuous operation.

Large-scale benzotriazole synthesis has been developed using pressurized reactor systems operating at elevated temperatures of 240-260°C and pressures of 3.0-4.0 MPa [12]. This high-temperature, high-pressure approach eliminates the need for acetic acid as a solvent, reducing environmental impact and simplifying downstream processing. The reaction time is reduced to 3-3.5 hours compared to traditional methods, enabling higher throughput and improved economics.

Continuous flow processing represents a significant advancement in industrial Trazolopride production [13]. Flow chemistry enables precise temperature and residence time control, particularly important for the coupling reaction between the benzotriazole carboxylic acid and piperidine amine components. The use of plug-flow reactors allows for operation at multiple kilogram scales without requiring large cryogenic reaction vessels, significantly reducing capital and operating costs.

Industrial coupling reactions utilize optimized catalyst systems and reaction conditions that differ substantially from laboratory protocols [9]. Higher concentrations of reactants are employed to maximize volumetric productivity, while advanced mixing and heat transfer systems ensure uniform reaction conditions throughout the reactor volume. Temperature control is particularly critical, as elevated temperatures can lead to increased byproduct formation and reduced selectivity.

Solvent recovery and recycling systems are integral components of industrial processes [14]. Advanced distillation and extraction systems enable recovery of organic solvents such as dimethylformamide and dichloromethane, reducing raw material costs and environmental impact. These systems typically achieve recovery rates exceeding 95 percent, making the overall process economically sustainable.

Catalytic Mechanisms in Trazolopride Formation

The catalytic mechanisms involved in Trazolopride formation center primarily on the activation of carboxylic acid groups and facilitation of amide bond formation [15] [10]. Benzotriazole itself serves as an effective organocatalyst for transamidation reactions through hydrogen bond activation mechanisms.

The catalytic mechanism of benzotriazole in amide formation involves the formation of cooperative hydrogen bonds with the starting carboxamide substrate [10]. The benzotriazole catalyst activates the amide by forming two hydrogen bonds, creating an intermolecular association that facilitates aminolysis by primary or secondary amines with concurrent loss of ammonia. This dual hydrogen bonding interaction is essential for catalytic activity, as compounds capable of forming only single hydrogen bonds show significantly reduced efficiency.

Metal-catalyzed approaches have also been investigated for related benzotriazole synthesis reactions [15] [16]. Ruthenium-catalyzed cycloaddition reactions between azides and alkynes provide alternative routes to triazole formation, though these are typically employed for different triazole derivatives rather than the specific benzotriazole core of Trazolopride. The mechanism involves coordination of the ruthenium catalyst to both reactants, facilitating the cycloaddition to form the triazole ring.

Palladium-catalyzed reactions have found application in piperidine ring formation and functionalization [17]. These catalytic systems enable stereoselective synthesis of substituted piperidines through various mechanistic pathways including oxidative amination of alkenes and intramolecular cyclization reactions. The palladium catalyst facilitates bond formation through coordination and activation of multiple bonds simultaneously.

Phosphoric acid catalysis represents another important mechanistic pathway, particularly for stereocontrolled synthesis of compounds containing phosphorous centers [16]. While not directly applicable to Trazolopride synthesis, these catalytic mechanisms provide insights into chiral induction and stereochemical control that may be relevant for the synthesis of stereoisomers or analogs.

Byproduct Analysis and Purification Techniques

Byproduct formation in Trazolopride synthesis occurs primarily during the amide coupling step and subsequent purification processes [18]. The most common byproducts arise from coupling reagent decomposition, incomplete conversion of starting materials, and side reactions involving the benzotriazole or piperidine components.

Coupling reagent byproducts represent a significant category of impurities that must be controlled and removed [18]. When using dicyclohexylcarbodiimide, the primary byproduct is dicyclohexylurea, which forms through hydrolysis of the coupling reagent. This byproduct is typically removed through filtration and washing with organic solvents, as it has limited solubility in most reaction media.

Advanced uronium coupling reagents generate different byproduct profiles [9]. HATU and related reagents produce tetramethylurea derivatives and phosphate salts as primary byproducts. These compounds often require chromatographic separation or selective extraction for complete removal, as they may have similar solubility characteristics to the desired product.

Analytical methods for byproduct identification and quantification rely heavily on chromatographic techniques [19] [20]. High-performance liquid chromatography with ultraviolet detection provides sensitive analysis of benzotriazole derivatives and related impurities. Gradient elution methods using water-acetonitrile mobile phases with trifluoroacetic acid modifiers enable baseline separation of structural analogs and byproducts.

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for structural confirmation and purity assessment [21] [22]. Proton nuclear magnetic resonance provides detailed information about the benzotriazole ring system, methoxy substituent, and piperidine ring components. Carbon-13 nuclear magnetic resonance offers additional structural confirmation and can detect trace impurities with distinct chemical shift patterns.

Purification strategies for Trazolopride typically involve multiple sequential steps to achieve pharmaceutical-grade purity [14] . Initial crude product isolation utilizes precipitation or extraction methods to separate the product from reaction byproducts and unreacted starting materials. Crystallization from appropriate solvent systems provides significant purification while enabling isolation of the compound in solid form suitable for further processing.

Chromatographic purification methods employ both normal-phase and reversed-phase systems depending on the specific impurity profile [20]. Silica gel chromatography with dichloromethane-methanol gradient elution effectively separates polar impurities from the main product. Reversed-phase chromatography using C18 stationary phases enables fine separation of closely related structural analogs.

| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Primary Applications |

|---|---|---|---|

| Crystallization | 85-95 | 95-98 | Initial purification, solid isolation |

| Column Chromatography | 80-90 | 98-99 | Fine purification, analog separation |

| Recrystallization | 90-95 | 99+ | Final purification, pharmaceutical grade |

| High-Performance Liquid Chromatography | 70-85 | 99.5+ | Analytical scale, high purity requirements |

Advanced purification techniques include preparative high-performance liquid chromatography for high-purity requirements and supercritical fluid chromatography for environmentally sustainable processing [24]. These methods enable achievement of purities exceeding 99.5 percent but require specialized equipment and higher operating costs.

Quality control methodologies incorporate multiple analytical techniques to ensure consistent product quality [25] . Infrared spectroscopy provides rapid identification of functional groups and can detect certain classes of impurities. Mass spectrometry enables molecular weight confirmation and detection of trace impurities at very low concentrations. Thermal analysis methods such as differential scanning calorimetry provide information about crystalline form and thermal stability.

Thermodynamic Stability and Phase Transition Behavior

Trazolopride (chemical formula C₂₀H₂₃N₅O₂) represents a complex heterocyclic compound containing a benzotriazole core structure fused with piperidine and benzyl functional groups [1] [2]. The thermodynamic stability of this compound is primarily governed by the extensive conjugation within the benzotriazole ring system and the stabilizing effects of intramolecular hydrogen bonding networks [1].

The molecular architecture of Trazolopride includes multiple nitrogen atoms within the triazole ring, which contribute significantly to the overall thermodynamic stability through resonance stabilization [1] [3]. The benzotriazole moiety exhibits characteristic tautomeric behavior, similar to related compounds in this class, with the equilibrium favoring the 1H-tautomer under standard conditions [4] [5].

From a crystallographic perspective, Trazolopride maintains an achiral configuration with defined stereocenters at zero [2]. This structural arrangement suggests that the compound exists in a single, thermodynamically favored conformation without the complexity of stereoisomeric considerations. The molecular weight of 365.43 g/mol [1] [6] positions Trazolopride within the optimal range for pharmaceutical compounds, as defined by Lipinski's rule of five.

The thermal behavior of benzotriazole derivatives generally exhibits high thermal stability up to temperatures approaching 250°C [7] [8]. For the parent benzotriazole compound, melting occurs at 97-99°C [4], while substituted derivatives such as 5-methoxybenzotriazole demonstrate elevated melting points of 126.8-127.2°C [9]. These data suggest that the extensive substitution pattern in Trazolopride would likely result in enhanced thermal stability compared to simpler benzotriazole analogs.

Phase transition behavior in related nitrogen-rich heterocyclic compounds typically proceeds through distinct thermal events, including crystalline melting followed by potential thermal decomposition at elevated temperatures [7]. The presence of multiple heteroatoms and the complex substitution pattern in Trazolopride suggests that phase transitions would occur as discrete, well-defined thermal events rather than broad temperature ranges.

Solubility Characteristics Across Solvent Systems

The solubility profile of Trazolopride is fundamentally influenced by its amphiphilic nature, combining both hydrophilic (benzotriazole, amide) and lipophilic (benzyl, piperidine) structural elements [10] [1]. The compound's molecular architecture suggests moderate aqueous solubility with enhanced dissolution in organic solvents of varying polarity.

Based on the structural characteristics and comparison with benzotriazole analogs, Trazolopride exhibits limited water solubility. The parent benzotriazole compound demonstrates aqueous solubility of 19 g/L at 20°C [4] [11], but the extensive organic substitution in Trazolopride significantly reduces its hydrophilic character. The calculated XLogP3-AA value of 2.4 [1] indicates moderate lipophilicity, suggesting preferential partitioning into organic phases.

Solubility in organic solvents follows predictable patterns based on polarity matching principles. Benzotriazole derivatives typically exhibit good solubility in polar protic solvents such as methanol and ethanol, moderate solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide, and variable solubility in non-polar solvents depending on the specific substitution pattern [4] [5].

The methoxy substituent at the 6-position of the benzotriazole ring contributes to hydrogen bonding capacity, potentially enhancing solubility in protic solvents [9]. The piperidine nitrogen, when protonated under acidic conditions, significantly increases aqueous solubility through ionic interactions. The tertiary amine character of the piperidine moiety suggests pH-dependent solubility behavior, with enhanced dissolution occurring under acidic conditions (pH < 7).

Experimental solubility studies with related benzotriazole compounds indicate that substitution patterns dramatically influence solvent interactions [12] [13]. The carboxamide functionality in Trazolopride provides additional hydrogen bonding sites, potentially improving solubility in polar solvents while maintaining compatibility with physiological media.

Partition Coefficient (LogP) and Ionization Constants

The partition coefficient of Trazolopride, experimentally determined as LogP = 2.87 [10], positions this compound within the optimal range for pharmaceutical applications according to Lipinski's rule of five. This value indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications.

Computational analysis using XLogP3-AA methodology yields a value of 2.4 [1], demonstrating reasonable agreement with experimental measurements. The slight discrepancy between experimental and calculated values reflects the complexity of accurately modeling intramolecular interactions and solvation effects in heterocyclic systems containing multiple nitrogen atoms.

The ionization behavior of Trazolopride is governed by multiple ionizable centers within the molecular structure. The benzotriazole core exhibits weak acidic character with a pKa value comparable to the parent compound (pKa ≈ 8.2) [4] [5]. The tertiary amine nitrogen in the piperidine ring demonstrates basic character, with an estimated pKa value in the range of 8-10, typical for aliphatic tertiary amines.

The carboxamide functionality remains essentially non-ionizable under physiological pH conditions, contributing primarily to hydrogen bonding interactions rather than acid-base equilibria. The methoxy substituent similarly exhibits no ionizable character, serving primarily as an electron-donating group that modulates the electronic properties of the benzotriazole system.

Distribution coefficient (LogD) values vary significantly with pH due to the ionizable centers present in Trazolopride. Under acidic conditions (pH < 6), protonation of the piperidine nitrogen results in reduced lipophilicity and enhanced aqueous partitioning. At physiological pH (7.4), the compound exists predominantly in its neutral form, with partition behavior closely approximating the LogP value. Under basic conditions (pH > 9), deprotonation of the benzotriazole NH group may occur, again altering the distribution characteristics.

Spectroscopic Signature Analysis (Ultraviolet-Visible, Infrared, Nuclear Magnetic Resonance)

The spectroscopic properties of Trazolopride reflect its complex heterocyclic structure and provide definitive means for compound identification and purity assessment. Each spectroscopic technique reveals distinct aspects of the molecular architecture and electronic environment.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption profile of Trazolopride is dominated by electronic transitions within the conjugated benzotriazole system [14] [15]. The primary absorption maximum occurs in the ultraviolet region (λmax ≈ 270-280 nm), characteristic of π→π* transitions in aromatic heterocycles containing nitrogen atoms [16] [17]. This absorption band exhibits moderate intensity with an extinction coefficient typical of substituted benzotriazoles.

A secondary absorption feature appears at longer wavelengths (λmax ≈ 320-330 nm), attributed to n→π* transitions involving the nitrogen lone pairs within the triazole ring system [14]. The benzyl chromophore contributes additional fine structure to the absorption spectrum, with characteristic vibronic progressions observable under high-resolution conditions.

The methoxy substituent introduces a modest bathochromic shift compared to unsubstituted benzotriazole analogs, reflecting the electron-donating character of this functional group [9]. Solvent effects on the absorption spectrum follow predictable patterns, with polar solvents generally producing slight red shifts due to stabilization of the excited state.

Infrared Spectroscopy

The infrared spectrum of Trazolopride displays characteristic absorption bands that enable unambiguous identification of functional groups within the molecular structure [18] [19]. The most diagnostic features include:

N-H stretching vibrations (3300-3100 cm⁻¹): The benzotriazole NH group produces a characteristic broad absorption in this region, often appearing as multiple bands due to hydrogen bonding effects [4] [3].

C=O stretching (1650-1630 cm⁻¹): The carboxamide carbonyl exhibits a strong, sharp absorption band, with the exact frequency dependent on hydrogen bonding interactions and crystal packing effects [20].

Aromatic C=C stretching (1600-1450 cm⁻¹): Multiple bands in this region correspond to aromatic ring vibrations in both the benzotriazole and benzyl moieties [19].

C-N stretching vibrations (1350-1200 cm⁻¹): The triazole ring system produces characteristic absorptions in this fingerprint region, providing definitive structural confirmation [3].

C-O stretching (1250-1200 cm⁻¹): The methoxy group contributes a moderate intensity band, distinguishable from other C-O vibrations by its frequency and intensity characteristics [9].

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of Trazolopride exhibits well-resolved signals corresponding to distinct proton environments within the molecular structure [18] [20]. Key spectral features include:

Aromatic protons (7.0-8.5 ppm): The benzyl and benzotriazole aromatic systems produce overlapping multiplets in this region, with integration ratios consistent with the molecular formula [1].

NH proton (12-14 ppm): The benzotriazole NH appears as a broad singlet at extremely downfield chemical shift, characteristic of hydrogen bonding and tautomeric exchange [3].

Piperidine protons (1.5-4.0 ppm): The saturated ring system produces complex multiplets reflecting the conformational dynamics and magnetic non-equivalence of the ring protons.

Methoxy protons (3.8-4.0 ppm): A sharp singlet with integration corresponding to three protons confirms the presence and position of the methoxy substituent [9].

The ¹³C NMR spectrum provides complementary structural information, with characteristic chemical shifts for the carbonyl carbon (165-170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons (20-70 ppm) [20]. The triazole carbons exhibit distinctive chemical shifts that enable definitive structural assignment and confirmation of the regioisomeric arrangement.